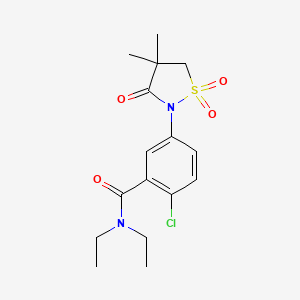
N-(6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea, also known as DTG, is a compound that has been extensively studied for its potential use in scientific research. DTG is a selective agonist for the sigma-1 receptor, which is a transmembrane protein that is involved in a variety of cellular processes.
Mécanisme D'action
N-(6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea selectively activates the sigma-1 receptor, which is a transmembrane protein located in the endoplasmic reticulum. When activated, the sigma-1 receptor can modulate a variety of cellular processes, including calcium signaling, protein folding, and neurotransmitter release. This compound has also been shown to have a high affinity for the sigma-2 receptor, but the significance of this interaction is not yet fully understood.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can modulate calcium signaling, protein folding, and neurotransmitter release. In vivo studies have shown that this compound can have anxiolytic, antidepressant, and antipsychotic effects, although the mechanisms underlying these effects are not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea in lab experiments is its selectivity for the sigma-1 receptor. This allows researchers to selectively activate the receptor and study its role in various cellular processes. However, one limitation of using this compound is that it is not a natural ligand for the sigma-1 receptor, which may limit its usefulness in certain experiments.
Orientations Futures
There are a variety of future directions for research on N-(6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea. One area of study is the development of new drugs that target the sigma-1 receptor. This compound has been shown to have potential as an antidepressant, antipsychotic, and anxiolytic, and further research may lead to the development of new drugs that are more effective and have fewer side effects. Another area of study is the role of the sigma-1 receptor in cancer. This compound has been shown to have anticancer effects in vitro, and further research may lead to the development of new cancer treatments. Finally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of this compound.
Méthodes De Synthèse
N-(6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea can be synthesized using a variety of methods, but one of the most common is the reaction between 6,9-dimethyl-1,2,3,4-tetrahydrocarbazole and urea in the presence of a catalyst. The resulting product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
N-(6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea has been shown to have a variety of potential applications in scientific research. One of the most promising areas of study is its use as a tool to investigate the sigma-1 receptor. The sigma-1 receptor is involved in a variety of cellular processes, including calcium signaling, protein folding, and neurotransmitter release. By selectively activating the sigma-1 receptor with this compound, researchers can study the receptor's role in these processes and potentially develop new drugs that target the receptor.
Propriétés
IUPAC Name |
(6,9-dimethyl-1,2,3,4-tetrahydrocarbazol-1-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-9-6-7-13-11(8-9)10-4-3-5-12(17-15(16)19)14(10)18(13)2/h6-8,12H,3-5H2,1-2H3,(H3,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLLTOFPNLDLTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3NC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387173 |
Source


|
| Record name | Urea, (2,3,4,9-tetrahydro-6,9-dimethyl-1H-carbazol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
352549-13-4 |
Source


|
| Record name | Urea, (2,3,4,9-tetrahydro-6,9-dimethyl-1H-carbazol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-iodophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5128659.png)
![5-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5128680.png)

![1-(2-allylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5128698.png)
![4-{2-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5128711.png)

![4-{4-[(4-methyl-1-piperidinyl)carbonyl]-1-piperidinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5128735.png)



![1,1'-methylenebis[3-(ethoxymethyl)-2,4,5-trimethylbenzene]](/img/structure/B5128761.png)
![5-(3,4-dihydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5128771.png)

